molecular formula C9H9ClN4O2 B8731396 3-(2-Chloropyrimidin-5-yl)-5,5-dimethyl-imidazolidine-2,4-dione

3-(2-Chloropyrimidin-5-yl)-5,5-dimethyl-imidazolidine-2,4-dione

Cat. No. B8731396
M. Wt: 240.64 g/mol
InChI Key: PSZQSCBUJVBSOR-UHFFFAOYSA-N
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Patent
US09346790B2

Procedure details

To a solution of triphosgene (1.38 g, 4.65 mmol) in Ethyl acetate (20 ml) at 0° C. a solution of 2-chloro-5-aminopyrimidine (1 g, 7.75 mmol)/DIPEA (8 ml, 4.65 mmol) in ethyl acetate (40 ml) was slowly added (20 minutes) and the reaction mixture was stirred for 15 minutes at the same temperature. Maintaining the reaction mixture at 0° C., vacuum was applied (10 minutes) for removing the excess of phosgene. A solution of DMAP (0.945 g, 7.75 mmol) in ethyl acetate/dichloromethane 1:1 (8 ml) was added and the reaction mixture was stirred for 5 minutes at the same temperature. 2,2-Dimethylglycine methyl ester hydrochloride (2.37 g, 15.5 mmol) in ethyl acetate (30 ml) was slowly added (15 minutes) at 0° C. and the reaction mixture was stirred for 30 minutes at the same temperature. The reaction was quenched with aqueous buffer (pH3) while the pH was allowed to reach ˜5-6 and two phases were separated. The organic layer was washed with aqueous buffer (pH3) (2×20 ml) and then brine (20 ml), dried (Na2SO4), filtered and evaporated affording the urea intermediate as orange foam.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.945 g
Type
catalyst
Reaction Step Three
Name
ethyl acetate dichloromethane
Quantity
8 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC(Cl)(O[C:5](=[O:11])OC(Cl)(Cl)Cl)Cl.[Cl:13][C:14]1[N:19]=[CH:18][C:17]([NH2:20])=[CH:16][N:15]=1.CCN(C(C)C)C(C)C.Cl.C[O:32][C:33](=O)[C:34]([CH3:37])([CH3:36])[NH2:35]>C(OCC)(=O)C.CN(C1C=CN=CC=1)C.C(OCC)(=O)C.ClCCl>[Cl:13][C:14]1[N:19]=[CH:18][C:17]([N:20]2[C:33](=[O:32])[C:34]([CH3:37])([CH3:36])[NH:35][C:5]2=[O:11])=[CH:16][N:15]=1 |f:3.4,7.8|

Inputs

Step One
Name
Quantity
1.38 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=C(C=N1)N
Name
Quantity
8 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
2.37 g
Type
reactant
Smiles
Cl.COC(C(N)(C)C)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0.945 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
ethyl acetate dichloromethane
Quantity
8 mL
Type
solvent
Smiles
C(C)(=O)OCC.ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 15 minutes at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(10 minutes)
Duration
10 min
CUSTOM
Type
CUSTOM
Details
for removing the excess of phosgene
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 5 minutes at the same temperature
Duration
5 min
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 30 minutes at the same temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with aqueous buffer (pH3) while the pH
CUSTOM
Type
CUSTOM
Details
were separated
WASH
Type
WASH
Details
The organic layer was washed with aqueous buffer (pH3) (2×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (20 ml), dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=NC=C(C=N1)N1C(NC(C1=O)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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